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Compound of Interest

Compound Name: 1-Methyl-2-propylcyclohexane

Cat. No.: B1617565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-
Methyl-2-propylcyclohexane, a substituted cycloalkane. The document presents a

compilation of experimental and computationally derived data for its isomers, details the

methodologies for their determination, and offers a logical workflow for acquiring these

essential physicochemical parameters. This information is critical for applications ranging from

chemical process design and safety analysis to understanding molecular interactions in drug

development.

Core Thermodynamic and Physical Properties
1-Methyl-2-propylcyclohexane (C10H20, Molar Mass: 140.27 g/mol ) exists as two primary

stereoisomers: cis-1-Methyl-2-propylcyclohexane and trans-1-Methyl-2-propylcyclohexane.

[1] Their distinct spatial arrangements lead to differences in their thermodynamic properties.

The following tables summarize key thermodynamic and physical data available for these

isomers.

Table 1: General and Critical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1617565?utm_src=pdf-interest
https://www.benchchem.com/product/b1617565?utm_src=pdf-body
https://www.benchchem.com/product/b1617565?utm_src=pdf-body
https://www.benchchem.com/product/b1617565?utm_src=pdf-body
https://www.benchchem.com/product/b1617565?utm_src=pdf-body
https://www.benchchem.com/product/b1617565?utm_src=pdf-body
https://www.researchgate.net/publication/351195276_Chapter_2_Calorimetric_Methods_for_Measuring_Heat_Capacities_of_Liquids_and_Liquid_Solutions
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
Value (cis
isomer)

Value (trans
isomer)

Value
(unspecifie
d isomer)

Unit Source

CAS Registry

Number
4926-71-0 42806-77-9 4291-79-6 - [2][3]

Normal

Boiling Point

(Tb)

- - 449.30 ± 3.00 K [4]

Normal

Melting Point

(Tf)

- - 205.60 K [4]

Critical

Temperature

(Tc)

- - 639.52 K [4]

Critical

Pressure (Pc)
- - 2485.07 kPa [4]

Critical

Volume (Vc)
- - 0.527 m³/kmol [4]

McGowan's

Characteristic

Volume

(McVol)

- - 140.900 ml/mol [4]

Note: Much of the available data does not specify the isomer, or is estimated using

computational methods like the Joback method.

Table 2: Enthalpy and Gibbs Free Energy
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Property Value Unit Method/Source

Enthalpy of Formation

(Ideal Gas, ΔfH°gas)
-215.75 kJ/mol Joback Method[4]

Standard Gibbs Free

Energy of Formation

(ΔfG°)

50.06 kJ/mol Joback Method[4]

Enthalpy of

Vaporization (ΔvapH°)
37.97 kJ/mol Joback Method[4]

Enthalpy of Fusion

(ΔfusH°)
14.56 kJ/mol Joback Method[4]

Table 3: Temperature-Dependent Ideal Gas Heat
Capacity (Cp,gas)

Temperature (K)
Ideal Gas Heat Capacity
(J/mol·K)

Method/Source

443.08 299.73 Joback Method[4]

475.82 319.51 Joback Method[4]

508.56 338.41 Joback Method[4]

541.30 356.42 Joback Method[4]

574.04 373.57 Joback Method[4]

606.78 389.89 Joback Method[4]

639.52 405.38 Joback Method[4]

Table 4: Other Physicochemical Properties
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Property Value Method/Source

Octanol/Water Partition

Coefficient (logP)
3.613 Crippen Method[4]

Water Solubility (log10WS in

mol/l)
-3.42 Crippen Method[4]

Non-polar Retention Index 983.00, 989.00, 993.00 NIST Webbook[4]

Methodologies for Property Determination
The thermodynamic data presented are derived from a combination of experimental

measurements and computational estimations. Below are detailed descriptions of the principal

methodologies.

Experimental Protocols
1. Oxygen-Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of formation of organic compounds like 1-Methyl-2-propylcyclohexane
is often derived from its enthalpy of combustion, which can be precisely measured using an

oxygen-bomb calorimeter.

Principle: A weighed sample of the substance is completely combusted in a sealed container

(the "bomb") filled with high-pressure oxygen. The heat released by the combustion is

absorbed by a surrounding water bath of known mass, and the temperature increase is

measured.[2][5]

Apparatus: The setup consists of a high-strength metal bomb, a calorimeter bucket with a

known quantity of water, a stirrer, an insulating jacket, and a high-precision thermometer.[6]

Procedure:

A pellet of the liquid sample (typically 0.5-1.0 g) is prepared and placed in a sample holder

within the bomb.
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A fuse wire of known length and mass is connected to electrodes, with the wire in contact

with the sample.[7]

The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.[6]

The bomb is submerged in the calorimeter's water bath. The initial temperature of the

water is recorded.

The sample is ignited electrically. The combustion reaction releases heat, which is

transferred to the water.

The temperature of the water is recorded until it reaches a maximum and then begins to

cool.

Data Analysis: The heat capacity of the calorimeter is predetermined by burning a standard

substance like benzoic acid. The heat of combustion of the sample is calculated from the

observed temperature change, with corrections made for the heat released by the ignition

wire and the formation of acids (e.g., nitric acid from residual nitrogen).[6] The standard

enthalpy of formation can then be calculated using Hess's Law from the standard enthalpies

of formation of the combustion products (CO₂ and H₂O).[8]

2. Differential Scanning Calorimetry (DSC) for Heat Capacity

Principle: DSC measures the difference in the amount of heat required to increase the

temperature of a sample and a reference. This difference can be used to determine the heat

capacity of the sample.

Apparatus: A differential scanning calorimeter.

Procedure: For liquids, the sample is hermetically sealed in a pan to prevent evaporation.

The instrument heats the sample and a reference pan at a controlled rate, and the difference

in heat flow is measured.[9]

Data Analysis: By comparing the heat flow to the sample with that of a known standard (like

sapphire), the specific heat capacity of the liquid can be determined as a function of

temperature.
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3. Vapor Pressure Determination

Principle: Methods like the Triple Expansion Method (ASTM D6378) are used to measure the

vapor pressure of volatile liquids.[10] A known volume of the liquid is introduced into a

temperature-controlled chamber, and the pressure is measured after a series of expansions

into a vacuum.

Apparatus: Automated vapor pressure instrument with a measuring chamber and piston.

Procedure: A small sample of 1-Methyl-2-propylcyclohexane is drawn into the measuring

chamber. The chamber is sealed, and the volume is expanded in steps. The pressure is

recorded after each expansion.

Data Analysis: The measurements allow for the calculation of the vapor pressure, corrected

for the partial pressure of any dissolved air.

Computational Protocols
1. Joback Group Contribution Method

Principle: This method estimates thermodynamic properties based on the molecular structure

of the compound. The molecule is broken down into functional groups, and the contribution

of each group to a specific property is summed.[11][12]

Methodology:

The chemical structure of 1-Methyl-2-propylcyclohexane is analyzed to identify its

constituent groups (e.g., -CH₃, >CH₂, >CH-, -CH₂- in a ring).

Predetermined group contribution values for each property (e.g., critical temperature,

normal boiling point, heat of formation, heat capacity coefficients) are retrieved from a

database.[13][14]

These values are used in specific formulas to calculate the desired thermodynamic

property. For example, the ideal gas heat capacity is often expressed as a polynomial

function of temperature, with coefficients determined by the sum of group contributions.

[12]
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Application: The Joback method is widely used for its simplicity and broad applicability when

experimental data is unavailable. However, it is an estimation method and may have

significant deviations from experimental values, especially for complex or strained

molecules.[11]

2. Crippen Method for logP Estimation

Principle: The octanol-water partition coefficient (logP), a measure of a molecule's

hydrophobicity, is estimated using an atom-based contribution method developed by

Wildman and Crippen.[15][16]

Methodology: Each atom in the molecule is classified based on its local environment, and a

specific contribution to the overall logP is assigned. The sum of these atomic contributions

gives the estimated logP value.[17]

Application: This method is valuable in drug development and environmental science for

predicting the distribution of a compound between aqueous and lipid phases.

Visualizing the Workflow for Thermodynamic
Property Determination
The following diagram illustrates the logical workflow for determining the key thermodynamic

properties of a compound like 1-Methyl-2-propylcyclohexane, integrating both experimental

and computational approaches.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://en.wikipedia.org/wiki/Joback_method
https://www.rdkit.org/docs/source/rdkit.Chem.Crippen.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC10101867/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3211036/
https://www.benchchem.com/product/b1617565?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Thermodynamic Property Determination

Experimental DeterminationComputational Estimation

Derived & Estimated Properties

Calorimetry

Oxygen-Bomb Calorimetry

 for ΔHc°

Differential Scanning Calorimetry

 for Cp

Enthalpy of Formation (ΔfH°)

via Hess's Law

Heat Capacity (Cp)

Vapor Pressure Measurement

Enthalpy of Vaporization (ΔvapH°)

via Clausius-Clapeyron Eq.

Group Contribution Methods

Joback MethodCrippen Method

Normal Boiling Point (Tb)Critical Properties (Tc, Pc, Vc)logP

Molecular Structure
(1-Methyl-2-propylcyclohexane) Pure Compound Sample

Click to download full resolution via product page

Caption: A flowchart of experimental and computational methods for determining

thermodynamic properties.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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